Physicochemical Properties of Triethylammonium Formate: An In-depth Technical Guide
Physicochemical Properties of Triethylammonium Formate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Triethylammonium (B8662869) formate (B1220265) (TEAF) is a protic ionic liquid that has garnered significant attention in various chemical and pharmaceutical applications. Its utility as a volatile buffer in liquid chromatography-mass spectrometry (LC-MS), a reagent in organic synthesis, and a catalyst makes a thorough understanding of its physicochemical properties essential for researchers and drug development professionals. This technical guide provides a comprehensive overview of the core physicochemical properties of triethylammonium formate, supported by experimental methodologies and a visualization of its role in a key chemical transformation.
Core Physicochemical Properties
The fundamental properties of triethylammonium formate are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₇NO₂ | |
| Molecular Weight | 147.22 g/mol | |
| Appearance | Colorless liquid to light brown syrup | |
| Density | 1.02 g/mL at 25 °C | |
| pKa | pKa1 (Formic Acid): 3.75, pKa2 (Triethylammonium): 10.75 (in water) | |
| Solubility | Very soluble in water; soluble in alcohol |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of triethylammonium formate. The following data has been reported:
| Spectral Data | Key Features | Reference |
| ¹H NMR | Signals corresponding to the formate proton (H-COO⁻), the triethylammonium proton (⁺NH), and the ethyl groups (CH₂ and CH₃) are expected. A reported spectrum showed signals at 8.28 ppm (s, H-COO⁻), 6.05 ppm (br s, ⁺NH), 2.92 ppm (q, 3 x CH₂), and 1.10 ppm (t, 3 x CH₃). | |
| Infrared (IR) Spectrum | Characteristic absorption bands include a broad band for the ammonium (B1175870) group (⁺NH) around 2679 cm⁻¹ and a strong absorption for the carbonyl group (C=O) of the formate anion around 1797 cm⁻¹. | |
| Mass Spectrometry | The exact mass of the molecular ion has been observed, confirming the formation of triethylammonium formate. |
Experimental Protocols
Detailed experimental procedures are vital for the accurate determination and verification of physicochemical properties. Below are generalized protocols applicable to the characterization of ionic liquids like triethylammonium formate.
Synthesis of Triethylammonium Formate
A common method for the preparation of triethylammonium formate involves the neutralization of formic acid with triethylamine (B128534).
Procedure:
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In a round-bottom flask immersed in a water bath, place a specific molar amount of liquid triethylamine.
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Slowly add an equimolar amount of formic acid dropwise to the triethylamine with continuous stirring over a period of 1 hour at a temperature of 70 °C.
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After the addition is complete, raise the temperature to 80 °C and continue stirring for an additional 2 hours.
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Cool the reaction mixture to room temperature. The resulting product is triethylammonium formate.
Determination of Density
The density of triethylammonium formate can be determined using a standard pycnometer or a digital density meter.
Procedure (using a pycnometer):
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Thoroughly clean and dry a pycnometer of a known volume.
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Weigh the empty and dry pycnometer.
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Fill the pycnometer with triethylammonium formate, ensuring no air bubbles are trapped.
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Place the filled pycnometer in a thermostatically controlled water bath at 25 °C for 30 minutes to reach thermal equilibrium.
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Adjust the liquid level to the calibration mark of the pycnometer.
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Remove the pycnometer from the water bath, wipe it dry, and weigh it.
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Calculate the density by dividing the mass of the triethylammonium formate by the volume of the pycnometer.
Determination of pKa
The pKa values of the constituent acid and base of triethylammonium formate are determined in aqueous solution. Potentiometric titration is a common method.
Procedure:
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Prepare a standard aqueous solution of triethylammonium formate of a known concentration.
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Calibrate a pH meter using standard buffer solutions.
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Titrate the triethylammonium formate solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.
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In a separate experiment, titrate the solution with a standardized solution of a strong base (e.g., NaOH).
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Plot the pH values against the volume of the titrant added.
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The pKa values correspond to the pH at the half-equivalence points of the titration curves. The first pKa will correspond to formic acid, and the second to the triethylammonium ion.
Application in Organic Synthesis: The Leuckart Reaction
Triethylammonium formate is a key reagent in the Leuckart reaction, a method for the reductive amination of aldehydes and ketones. The following diagram illustrates the general mechanism of the Leuckart reaction where triethylammonium formate serves as the source of both the amine and the reducing agent (formic acid).
In this reaction, the carbonyl compound reacts with ammonia (B1221849) (derived from the ammonium formate) to form an imine or iminium ion intermediate. This intermediate is then reduced by formic acid (also from the formate salt), which acts as a hydride donor, to yield the corresponding N-formyl amine. Subsequent hydrolysis of the N-formyl amine produces the final primary amine.
Conclusion
This technical guide provides a detailed overview of the essential physicochemical properties of triethylammonium formate. The tabulated data offers a convenient reference for laboratory use, while the outlined experimental protocols provide a foundation for the verification and further exploration of its properties. The visualization of its role in the Leuckart reaction highlights one of its significant applications in organic synthesis. For researchers and professionals in drug development, a comprehensive understanding of these properties is crucial for the effective utilization of triethylammonium formate in various scientific endeavors.
